N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methylphenyl group, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Amination: Introduction of the amino group to the 5-position of the 2-methylphenyl ring.
Etherification: Formation of the ether bond between the 2-methylphenyl and 3-methylphenoxy groups.
Amidation: Formation of the butanamide backbone through a reaction between an appropriate acid chloride and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening for optimal reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide would depend on its specific applications. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide: Similar structure but with a different substitution pattern on the phenoxy group.
N-(5-Amino-2-methylphenyl)-2-(3-ethylphenoxy)-butanamide: Similar structure but with an ethyl group instead of a methyl group on the phenoxy ring.
Uniqueness
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-17(22-15-7-5-6-12(2)10-15)18(21)20-16-11-14(19)9-8-13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMERBEJUQPQKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)C)OC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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